6-Ethynyl-2-oxaspiro[3.3]heptane
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Overview
Description
6-Ethynyl-2-oxaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes an ethynyl group and an oxetane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-2-oxaspiro[3.3]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of tribromo-pentaerythritol as a starting material, which undergoes a cyclization reaction with p-toluenesulfonamide under basic conditions to form the spiro compound. The ethynyl group can be introduced through subsequent reactions involving acetylene derivatives .
Industrial Production Methods
Industrial production methods for 6-Ethynyl-2-oxaspiro[3 the scalability of the synthesis process can be challenging, particularly in the removal of by-products and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-2-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .
Scientific Research Applications
6-Ethynyl-2-oxaspiro[3.3]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Ethynyl-2-oxaspiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the spirocyclic structure provides stability and rigidity to the molecule. These properties make it a valuable scaffold for the development of new drugs and materials .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but with an azetidine ring instead of an ethynyl group.
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate: Contains a carboxylate group, making it more polar and reactive in different chemical environments.
Uniqueness
6-Ethynyl-2-oxaspiro[3.3]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10O |
---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
6-ethynyl-2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C8H10O/c1-2-7-3-8(4-7)5-9-6-8/h1,7H,3-6H2 |
InChI Key |
CRIFSNDIGMNIRI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2(C1)COC2 |
Origin of Product |
United States |
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